molecular formula C13H14N4O B1415464 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197053-93-1

5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415464
CAS No.: 2197053-93-1
M. Wt: 242.28 g/mol
InChI Key: RLDUEJZIZGOMCR-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with an amino group at position 5, a cyano group at position 4, and a 4-methoxy-2-methylphenyl group at position 1. Its molecular formula is C₁₃H₁₄N₄O, with a molecular weight of 242.28 g/mol.

Properties

IUPAC Name

5-amino-1-(4-methoxy-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-6-10(18-3)4-5-12(8)17-13(15)11(7-14)9(2)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDUEJZIZGOMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

One of the most common methods for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Michael-Type Addition

Another approach involves a Michael-type addition reaction between (ethoxymethylene)malononitrile and aryl hydrazines. This method is known for its high regioselectivity and can be performed under mild conditions using solvents like ethanol or fluorinated ethanol.

General Synthesis Procedure

A general procedure for synthesizing compounds like This compound might involve the following steps:

  • Preparation of Arylhydrazine : The arylhydrazine, in this case, 4-methoxy-2-methylphenylhydrazine, is prepared or obtained.

  • Reaction with Nitrile Precursor : The arylhydrazine is then reacted with a suitable nitrile precursor, such as (1-ethoxyethylidene)malononitrile, in the presence of a base like sodium acetate.

  • Cyclization and Purification : The mixture is heated under reflux, typically in ethanol, allowing the formation of the pyrazole ring. The resulting product is then cooled, precipitated, filtered, and purified through recrystallization.

Example Reaction Conditions

Reagent Quantity Solvent Conditions
Arylhydrazine 0.01 mol Ethanol Reflux, 1 h
Nitrile Precursor 0.01 mol Ethanol Reflux, 1 h
Sodium Acetate 0.02 mol Ethanol Reflux, 1 h

Research Findings and Applications

Pyrazole derivatives, including This compound , have shown potential in various applications:

  • Agrochemicals : Pyrazoles are used as herbicides, insecticides, and fungicides due to their biological activity.
  • Pharmaceuticals : They have been explored for their therapeutic properties, including anti-inflammatory and anticancer activities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 5-amino derivatives, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism often involves the interaction with specific kinases and enzymes that play critical roles in cancer progression .

Case Study : A study on structurally similar pyrazole compounds demonstrated IC50 values indicating effective inhibition against multiple tumor cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects, often acting as inhibitors of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study : Research has highlighted the ability of certain pyrazole derivatives to decrease inflammatory markers in vitro, supporting their potential therapeutic use in inflammatory diseases .

Herbicides and Pesticides

The structural characteristics of pyrazoles allow them to function as effective agrochemicals. They can be utilized in developing herbicides that target specific plant growth pathways without affecting crops.

Data Table: Pyrazole Derivatives in Agrochemistry

Compound NameApplication TypeEfficacy
5-Amino-Pyrazole Derivative AHerbicideHigh
5-Amino-Pyrazole Derivative BInsecticideModerate

Synthesis and Modification

The synthesis of 5-amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions, allowing for modifications that enhance its bioactivity. Recent advancements in synthetic methods have improved yields and purity, facilitating further research into its applications.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Amino-1-(2,4-Difluorophenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile (C₁₁H₈F₂N₄)
  • Key Differences : Replacing the methoxy and methyl groups with fluorine atoms increases electronegativity and lipophilicity.
  • Exact mass: 234.07 g/mol .
  • Applications : Often explored in CNS-targeting drug candidates .
5-Amino-1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile (C₁₁H₉ClN₄)
  • Key Differences : Chlorine introduces stronger electron-withdrawing effects, altering electronic distribution.
  • Properties : Molecular weight 232.67 g/mol , melting point ~170–175°C.
  • Synthesis : Prepared via nucleophilic substitution of 3-chlorophenyl precursors .

Methoxy- and Methyl-Modified Analogs

5-Amino-1-(2-Fluoro-4-Methoxyphenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile (C₁₂H₁₁FN₄O)
  • Key Differences : Retains the 4-methoxy group but adds a fluorine at position 2 of the phenyl ring.
  • Impact : Increased polarity and hydrogen-bonding capacity compared to the target compound. Molecular weight 246.24 g/mol .
5-Amino-1-(4-Hydroxyphenyl)-3-Methyl-1H-Pyrazole-4-Carbonitrile
  • Key Differences : Replaces methoxy with a hydroxyl group, enhancing solubility but reducing stability under acidic conditions.
  • Applications : Investigated for antioxidant and anti-inflammatory activities .

Pyrano-Fused Derivatives

6-Amino-1-(2-Chlorophenyl)-4-(3-Methoxyphenyl)-3-Methyl-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile
  • Key Differences : Incorporates a fused pyran ring, increasing molecular complexity and rigidity.
  • Properties : Melting point 170.7–171.2°C , synthesized via multi-component reactions .
  • Applications : Explored as intermediates for heterocyclic drug candidates .

Sulfur-Containing Derivatives

5-Amino-1-[2-(1,3-Benzothiazol-2-Ylthio)Propanoyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile
  • Key Differences : Acylated with a benzothiazole-thio group, introducing sulfur-based hydrophobicity.
  • Synthesis: Reacted with 1,3-benzothiazole-2-thiol and bromopropanoyl intermediates .
  • Applications: Potential kinase inhibitors due to sulfur’s affinity for metal ions .

Oxadiazole-Modified Analogs

5-Amino-1-{2-[(5-Phenyl-1,3,4-Oxadiazol-2-Yl)Thio]Propanoyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile
  • Key Differences : Oxadiazole ring enhances π-π stacking and hydrogen-bonding capabilities.
  • Properties : Melting point 175.0°C , molecular weight 355.1 g/mol .
  • Applications : Antimicrobial and anticancer screening .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound 4-Methoxy-2-methylphenyl 242.28 Moderate lipophilicity, polar surface area 85 Ų Drug intermediate
1-(2,4-Difluorophenyl) analog 2,4-Difluorophenyl 234.07 High metabolic stability CNS drugs
1-(3-Chlorophenyl) analog 3-Chlorophenyl 232.67 Electron-withdrawing effects Antibacterial agents
Pyrano-fused derivative Pyran ring fused at C4 ~320 (estimated) Rigid structure Heterocyclic scaffolds
Benzothiazole-thio analog Benzothiazole-thiopropanoyl 365.4 (estimated) Sulfur-mediated interactions Kinase inhibitors

Biological Activity

5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14N4O
  • Molecular Weight : 242.28 g/mol
  • IUPAC Name : this compound

This compound features a pyrazole ring, which is known for its biological significance, particularly in anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits inhibitory effects on various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)2.28Induces apoptosis through cell cycle arrest at G2/M phase
HepG2 (liver)3.67Downregulates Bcl-2 and upregulates Bax
A549 (lung)1.48Blocks cell proliferation and induces apoptosis

The compound's mechanism involves binding to the colchicine site on tubulin, leading to the inhibition of tubulin polymerization, which is critical for cancer cell division.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has demonstrated notable anti-inflammatory effects. Studies indicate that it may inhibit COX enzymes, which are key mediators in inflammatory processes:

Activity Effect
COX-1 InhibitionModerate inhibition observed
COX-2 InhibitionSignificant inhibition compared to celecoxib

This suggests potential applications in treating inflammatory diseases.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins:

  • Binding Sites : The compound interacts with key amino acids in the active sites of target proteins such as tubulin and COX enzymes.
  • Hydrogen Bonding : The methoxy group forms hydrogen bonds with critical residues, enhancing binding affinity and specificity .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Study on HepG2 Cells : This study demonstrated that the compound significantly reduced cell viability at low micromolar concentrations while exhibiting minimal toxicity to normal fibroblasts, indicating a favorable therapeutic index .
  • Inflammation Model : In vivo studies using animal models showed that administration of the compound resulted in reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using monomethylhydrazine and substituted acetoacetate derivatives. Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential steps (formylation, oxidation, acylation). Characterization involves FT-IR, 1H^1 \text{H}/13C^{13} \text{C} NMR, and HRMS to confirm structural integrity. For example, intermediates can be validated via 1H^1 \text{H} NMR peaks at δ = 7.54 (s, 1H) for pyrazole protons and δ = 2.38 (s, 3H) for methyl groups .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data. Parameters such as bond angles, torsion angles, and hydrogen bonding networks are refined iteratively. SHELXPRO can interface with macromolecular data if needed .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Refer to Material Safety Data Sheets (MSDS) for hazard identification, including inhalation risks and skin irritation. Use personal protective equipment (PPE) such as nitrile gloves and fume hoods. Storage should adhere to dry, cool conditions (2–8°C) in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during compound characterization?

  • Methodological Answer : Contradictions may arise from impurities or tautomeric forms. Employ orthogonal techniques:

  • NMR : Use 15N^{15} \text{N}-labeled analogs or 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • MS : Compare experimental HRMS (e.g., m/z 238.0961 for C12H10N6_{12} \text{H} _{10} \text{N} _6) with theoretical values to confirm molecular ions .
  • Chromatography : Use HPLC with a C18 column (gradient: 0–25% ethyl acetate in cyclohexane) to isolate pure fractions .

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Temperature Control : Maintain 50°C during cyclization to avoid side reactions (e.g., azide decomposition) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. How can the compound’s bioactivity be systematically evaluated against related pyrazole derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for antifungal activity using Candida albicans (MIC values) or insecticidal activity via Spodoptera frugiperda larval toxicity tests.
  • SAR Studies : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro phenyl groups) on IC50_{50} values.
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like carbonic anhydrase isoforms .

Q. What advanced analytical methods validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for thermal stability).
  • UV-Vis Spectroscopy : Monitor absorbance shifts (λmax_{\text{max}}) under UV light to assess photostability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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